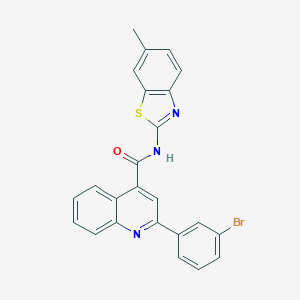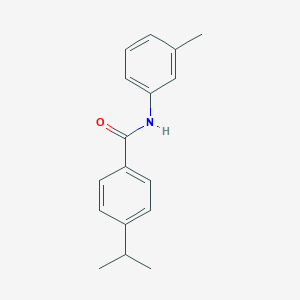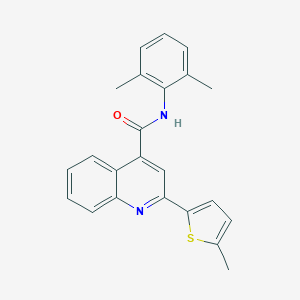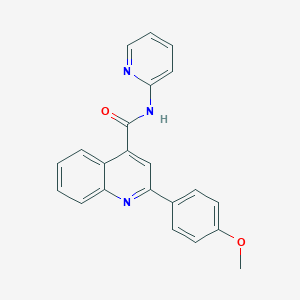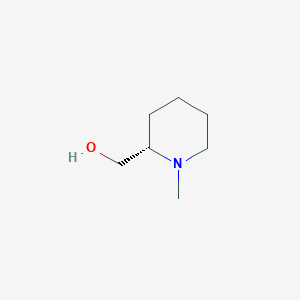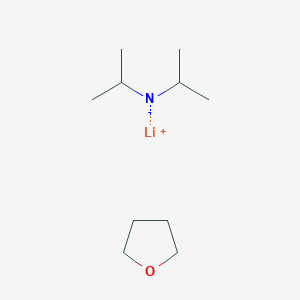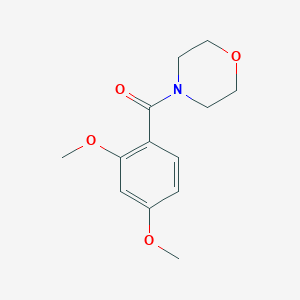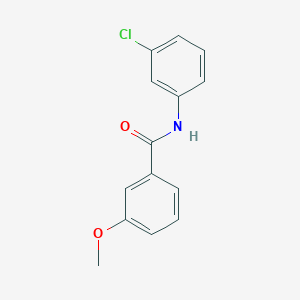
Benzamide, N-(3-chlorophenyl)-3-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzamide, N-(3-chlorophenyl)-3-methoxy- is a compound that has been studied for its potential applications in scientific research. This compound is also known as m-CPP, and it is a derivative of phenethylamine. The chemical formula for m-CPP is C10H11ClNO2, and it has a molecular weight of 215.65 g/mol.
Aplicaciones Científicas De Investigación
M-CPP has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to act as a serotonin receptor agonist, which means that it can bind to and activate serotonin receptors in the brain. This property makes it useful for studying the role of serotonin in various physiological and behavioral processes.
Mecanismo De Acción
M-CPP acts as a partial agonist at the 5-HT2A and 5-HT2C serotonin receptors. It also has affinity for the 5-HT1A and 5-HT1B receptors. When it binds to these receptors, it activates signaling pathways that lead to changes in cellular activity and neurotransmitter release. The exact mechanism of action of m-CPP is still being studied, but it is thought to involve the modulation of serotonin levels in the brain.
Efectos Bioquímicos Y Fisiológicos
M-CPP has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain. It also increases the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. These effects can lead to changes in mood, behavior, and physiological responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using m-CPP in lab experiments is that it is a selective agonist for the 5-HT2A and 5-HT2C receptors, which allows for more specific studies of the role of serotonin in various processes. However, one limitation of using m-CPP is that it has been found to have some non-specific effects, such as increasing locomotor activity and inducing anxiety-like behavior in animal models.
Direcciones Futuras
There are several future directions for research on m-CPP. One area of interest is its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Another area of research is the development of more selective agonists for the 5-HT2A and 5-HT2C receptors, which could lead to more specific studies of serotonin signaling pathways. Additionally, further studies are needed to fully understand the biochemical and physiological effects of m-CPP and its potential interactions with other neurotransmitter systems.
Métodos De Síntesis
The synthesis method for m-CPP involves the reaction of 3-chloroaniline with 3-methoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Propiedades
Número CAS |
91612-04-3 |
|---|---|
Nombre del producto |
Benzamide, N-(3-chlorophenyl)-3-methoxy- |
Fórmula molecular |
C14H12ClNO2 |
Peso molecular |
261.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-3-methoxybenzamide |
InChI |
InChI=1S/C14H12ClNO2/c1-18-13-7-2-4-10(8-13)14(17)16-12-6-3-5-11(15)9-12/h2-9H,1H3,(H,16,17) |
Clave InChI |
ZJTFEWWZCZJCIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



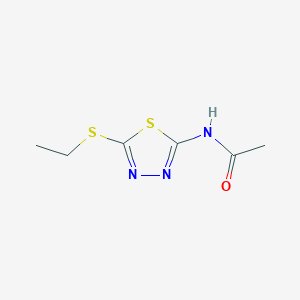
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
![4-{[(4-Fluorophenyl)sulfonyl]amino}benzamide](/img/structure/B186022.png)
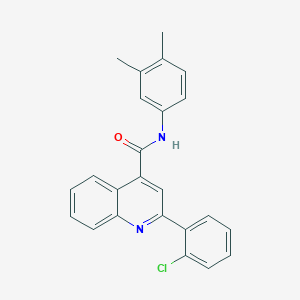
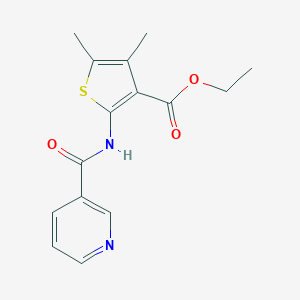
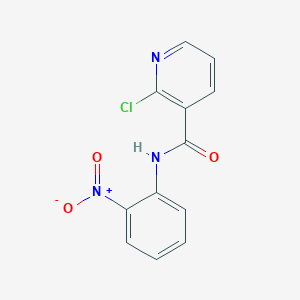
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
